1,2,3-Cyclopentanetriol

Description

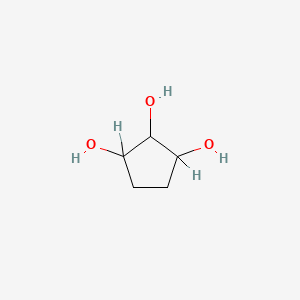

Structure

3D Structure

Properties

IUPAC Name |

cyclopentane-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-1-2-4(7)5(3)8/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHTVXFDPMHZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972222 | |

| Record name | Cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56772-27-1 | |

| Record name | Cyclopentane-1,2,3-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056772271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Elucidation and Isomerism of 1,2,3 Cyclopentanetriol

Exploration of Stereoisomeric Forms and Chiral Centers

The molecular structure of 1,2,3-cyclopentanetriol features three hydroxyl groups attached to a five-membered cyclopentane (B165970) ring, making it a key subject in stereochemistry. ontosight.ai The presence of three chiral centers, at carbon atoms 1, 2, and 3, leads to the possibility of multiple stereoisomers. ontosight.aichegg.com While the theoretical maximum number of stereoisomers is eight (2^3), the actual number is reduced due to the presence of a meso compound.

The stereoisomers of this compound include one pair of enantiomers and a meso compound, resulting in a total of four distinct stereoisomers. The specific configurations are:

(1R,2R,3R)-1,2,3-Cyclopentanetriol

(1S,2S,3S)-1,2,3-Cyclopentanetriol

(1R,2S,3R)-1,2,3-Cyclopentanetriol (meso)

(1S,2R,3S)-1,2,3-Cyclopentanetriol (meso and identical to the 1R,2S,3R isomer)

A meso compound is an achiral molecule that contains chiral centers and is superimposable on its mirror image. khanacademy.org In the case of this compound, the isomers with a (1R,2S,3R) or (1S,2R,3S) configuration possess a plane of symmetry, rendering them achiral.

Table 1: Stereoisomers of this compound

| Configuration | Type | Chirality |

|---|---|---|

| (1R,2R,3R) | Enantiomer | Chiral |

| (1S,2S,3S) | Enantiomer | Chiral |

| (1R,2S,3R) | Meso | Achiral |

| (1S,2R,3S) | Meso | Achiral |

Diastereoselective and Enantioselective Analysis of Cyclopentanetriol Derivatives

The synthesis and analysis of this compound derivatives often require methods that can control and distinguish between different stereoisomers. Diastereoselective and enantioselective techniques are therefore crucial in this field.

The synthesis of these compounds can be achieved through various routes, and the chosen method can influence the stereochemical outcome. ontosight.ai For instance, the synthesis of cyclopentanetriol derivatives can be achieved with high diastereoselectivity. taltech.ee Some synthetic strategies have been developed for the diastereoselective synthesis of γ-amino-alcohols with two and three chiral centers. researchgate.net

The analysis of the resulting stereoisomers is often accomplished through chromatographic and spectroscopic techniques. ontosight.ai For example, enantioselective synthesis of certain cyclopentanetriol derivatives has been achieved using chemoenzymatic approaches. acs.org The synthesis of enantiomerically pure derivatives of (1,2,3,4)-4-Amino-1,2,3-cyclopentanetriol has been accomplished through the free radical cyclization of carbohydrate intermediates, yielding good to excellent diastereoselectivities. researchgate.net

Derivatization is a common strategy to aid in the separation and analysis of stereoisomers. For instance, the tert-butyl N-hydroxycarbamate-derived nitroso reagent has been reacted with an N-Cbz-protected spirocyclic diene to produce a spirocycloadduct, which was then converted into a novel carbocyclic nucleoside, spironoraristeromycin. researchgate.net

Conformational Dynamics and Ring Pucker Analysis of the Cyclopentane Core

The five-membered ring of cyclopentane is not planar and adopts puckered conformations to relieve torsional strain. ic.ac.uklibretexts.org The two most recognized conformations are the envelope (with C_s symmetry) and the twist (with C_2 symmetry). ic.ac.uk In the envelope form, four carbon atoms are coplanar while the fifth is out of the plane. In the twist form, three carbons are in a plane with the other two on opposite sides. ic.ac.uk

The presence of three hydroxyl groups on the cyclopentane ring in this compound influences its conformational preferences due to steric and electronic interactions. The complete characterization of ring puckering can be defined by a linear combination of normal atomic displacements. researchgate.netresearchgate.net The analysis of ring pucker involves parameters that can be calculated from crystallographic coordinates to map the conformation. researchgate.net

Computational analysis can be employed to investigate the conformational dynamics, including ring puckering and hydroxyl group rotations. The relative orientation of the hydroxyl groups (cis or trans) significantly impacts the conformational equilibrium of the ring.

Table 2: Common Cyclopentane Conformations

| Conformation | Symmetry | Description |

|---|---|---|

| Envelope | C_s | Four carbons are coplanar, one is out of the plane. |

| Twist | C_2 | Three carbons are coplanar, two are on opposite sides of the plane. |

Advanced Synthetic Methodologies for 1,2,3 Cyclopentanetriol and Its Derivatives

Stereoselective and Asymmetric Synthesis Pathways

The precise spatial arrangement of the three hydroxyl groups on the cyclopentane (B165970) ring is crucial for the biological activity of its derivatives. Consequently, synthetic strategies that control stereochemistry are paramount. Stereoselective and asymmetric methods are employed to produce specific isomers, avoiding the formation of complex mixtures.

Chiral pool synthesis is a highly effective strategy that utilizes readily available, naturally occurring chiral molecules as starting materials to construct complex enantiomerically pure products. elsevierpure.comnumberanalytics.combuchler-gmbh.com Carbohydrates, with their inherent chirality and dense functionalization, are ideal precursors for the synthesis of functionalized cyclopentanes like 1,2,3-cyclopentanetriol. researchgate.netscripps.edu This approach transfers the existing stereochemistry of the sugar into the target carbocyclic molecule.

The general strategy involves several key transformations, starting with the protection of selected hydroxyl groups on the carbohydrate. The carbon backbone is then manipulated, often to create an acyclic diene intermediate, which is subsequently cyclized to form the five-membered ring.

| Carbohydrate Precursor | Key Intermediate / Reaction | Target Derivative | Reference(s) |

| D-Ribonolactone | Intermediate 1 (unspecified) | (1S,2R,3S,4R)-4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol | researchgate.net |

| D-Ribose | Alkyne-tethered oxime ether | Aminocyclopentitols | acs.orgacs.org |

| D-Glucose | Diene for Ring-Closing Metathesis (RCM) | Cycloheptitols / Formal synthesis of (+)-calystegine B(2) | nih.gov |

| D-Mannose / D-Galactose | Ring-Closing Metathesis, aza-Michael addition | Polyhydroxylated cyclopentane β-amino acids | nih.govacs.org |

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, creating chirality from achiral or prochiral starting materials using a chiral catalyst. academie-sciences.fr This method is instrumental in producing enantiomerically enriched building blocks for this compound. A key strategy involves the asymmetric reduction of 2,3-disubstituted cyclopentenones. nih.gov

For example, these achiral cyclopentenone intermediates can be reduced catalytically with high yield (82-98%) and excellent enantioselectivity (89-96% ee) using a chiral catalyst such as (R)-2-methyloxazaborolidine. nih.gov The resulting chiral allylic alcohols are versatile precursors for cyclopentanetriols. Subsequent directed reduction of these alcohols can then establish the stereochemistry of the remaining hydroxyl groups. nih.gov Bifunctional catalysts, which combine different catalytic functions into a single molecule, have also emerged as powerful tools for enhancing enantioselectivity in complex transformations. frontiersin.orgnih.gov

| Substrate | Catalyst / Reagent | Key Transformation | Enantiomeric Excess (ee) | Reference(s) |

| 2,3-disubstituted cyclopentenones | (R)-2-methyloxazaborolidine | Catalytic reduction | 89-96% | nih.gov |

| Symmetrical bis(methallyl)silanes | Imidodiphosphorimidate (IDPi) catalysts | Asymmetric desymmetrization | up to 94% | nih.gov |

| Achiral hexavalent sulfonyl cyanides | Squaramide catalyst | Asymmetric deoxygenation | 80-94% | frontiersin.org |

Radical cyclization is a robust method for forming cyclic structures, particularly five- and six-membered rings. wikipedia.org This strategy is widely applied in carbohydrate chemistry to convert linear or furanose forms of sugars into carbocycles. researchgate.net The process typically involves three stages: selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final quenching step. wikipedia.org

In the synthesis of cyclopentanetriol precursors, a radical is often generated on an acyclic carbohydrate derivative. nih.govscispace.com This radical then attacks an alkene or alkyne tethered to the sugar backbone, leading to the formation of the cyclopentane ring. acs.orgacs.org Reagents such as tributyltin hydride (Bu3SnH) are commonly used to initiate and propagate the radical chain reaction. acs.orgacs.org These reactions often proceed with high diastereoselectivity, influenced by the existing stereocenters on the carbohydrate backbone. acs.orgacs.orgresearchgate.net

For instance, the free radical cyclization of enantiomerically pure alkyne-tethered oxime ethers derived from D-ribose has been shown to produce aminocyclopentitols with excellent diastereoselection at the newly formed stereocenter. acs.orgacs.org Similarly, radical cyclization of unsaturated halo-sugars provides another route to carbocycles. acs.orgpitt.edu The success of these cyclizations can be sensitive to the conformation of the radical intermediate and the nature of the protecting groups used. nih.govscispace.com

| Radical Precursor Source | Cyclization Type | Key Reagents | Outcome | Reference(s) |

| Unsaturated halo-sugars | Not specified | Not specified | Carbocycles | acs.orgpitt.edu |

| Alkyne-tethered oxime ethers from D-ribose | Free radical cyclization | Tributyltin hydride | Aminocyclopentitols; excellent diastereoselection | acs.orgacs.org |

| Acyclic sugar derivatives | 7-exo free radical cyclization | Isopropylidene protection, α,β-unsaturated ester acceptor | Medium-sized carbocycles | nih.govscispace.com |

| Terminal epoxides from D-diacetone glucose | 5-exo cyclization | Cp2TiCl | Protected carbocyclic core of Entecavir | researchgate.net |

The final steps in many synthetic routes to this compound involve the hydrolysis or reduction of precursor compounds to unmask or form the hydroxyl groups. ontosight.ai These reactions must be chosen carefully to avoid disturbing the established stereochemistry of the molecule.

Hydrolysis is commonly used to cleave protecting groups or open cyclic precursors. For example, cyclopentene (B43876) oxide can be hydrolyzed to form a diol, and the subsequent opening of another epoxide ring can complete the triol structure. ontosight.ai In other routes, cyclic carbonates, which can be formed across two hydroxyl groups, are cleaved to afford allylic alcohols, which are key intermediates for further functionalization. thieme-connect.comresearchgate.netthieme-connect.com

Stereoselective reduction of carbonyl groups is another critical step. Ketones on the cyclopentane ring can be reduced to secondary alcohols using hydride reagents. For example, the reduction of chiral methyl 1,2-dihydroxy cyclopentanone (B42830) and 1,3-dihydroxy cyclopentanone with sodium borohydride (B1222165) (NaBH4) affords the corresponding diastereomeric triols. researchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the newly formed hydroxyl group.

Derivatization Chemistry of this compound Hydroxyl Groups

The three hydroxyl groups of this compound are the primary sites for chemical modification, allowing for the synthesis of a vast array of derivatives, including the aforementioned carbocyclic nucleosides. ontosight.ai The ability to selectively react with one or two of these hydroxyls while leaving the others untouched is crucial for building complex molecules. organic-chemistry.org

To achieve selective modification, chemists use protecting groups, which are temporary functional groups that mask the reactivity of a specific hydroxyl group. willingdoncollege.ac.in An effective protecting group strategy requires that the group can be introduced in high yield, is stable to subsequent reaction conditions, and can be removed selectively under mild conditions without affecting the rest of the molecule. organic-chemistry.orgwillingdoncollege.ac.in

For a polyol like this compound, the proximity of the hydroxyl groups allows for the use of protecting groups that can span two hydroxyls at once. For instance, adjacent 1,2-diols can be protected as cyclic acetals or ketals, such as an acetonide (by reacting with acetone) or a benzylidene acetal (B89532) (from benzaldehyde). harvard.edulibretexts.org These are generally stable to basic and nucleophilic conditions but can be removed with acid. willingdoncollege.ac.in

When different hydroxyl groups need to be manipulated independently, an "orthogonal" protecting group strategy is employed. organic-chemistry.org This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions. For example, one hydroxyl could be protected as a silyl (B83357) ether (e.g., TBDMS or TBDPS ether), which is removed by a fluoride (B91410) source (like TBAF), while a diol pair is protected as an acetonide, which is removed by acid. harvard.edu This allows for the sequential deprotection and reaction at specific sites on the cyclopentanetriol core.

| Protecting Group | Functional Group Protected | Protection Conditions | Deprotection Conditions | Stability | Reference(s) |

| Acetonide | 1,2- or 1,3-Diols | Acetone, acid catalyst | Aqueous acid | Stable to base, nucleophiles, hydrides | willingdoncollege.ac.inharvard.edulibretexts.org |

| Benzylidene Acetal | 1,2- or 1,3-Diols | Benzaldehyde, acid catalyst | Catalytic hydrogenolysis, mild acid | Stable to base | harvard.edu |

| t-Butyldimethylsilyl (TBDMS) Ether | Single Hydroxyl | TBDMS-Cl, imidazole (B134444) | Fluoride source (e.g., TBAF) | Stable to many conditions, acid labile (slower than THP) | organic-chemistry.orgharvard.edu |

| Benzyl (Bn) Ether | Single Hydroxyl | Benzyl bromide, base (e.g., NaH) | Catalytic hydrogenolysis (H2, Pd/C) | Stable to acid, base, many redox reagents | organic-chemistry.orgwillingdoncollege.ac.in |

Formation of Polyol Esters and Ethers

The hydroxyl groups of this compound offer reactive sites for the formation of esters and ethers, modifications that are crucial for altering the molecule's physical properties and biological activity. The synthesis of polyol esters, for instance, can be achieved by reacting the triol with acyl chlorides in the presence of a base like pyridine. nih.gov This method has been successfully employed to prepare a series of tris-homoacyl derivatives of various isomeric cyclopentane-1,2,3-triols, yielding analogs of triglycerides. nih.gov The specific stereoisomer of the cyclopentanetriol used influences the crystalline structure of the resulting ester, as observed through infrared spectroscopy. nih.gov

Ether synthesis often requires the activation of one of the hydroxyl groups to create a good leaving group. This can be accomplished by converting a hydroxyl group into a tosylate, which can then be displaced by an alkoxide in an SN2 reaction to form the ether linkage. This approach ensures stereochemical control at the reaction center.

Recent advancements have also explored copper-catalyzed three-component coupling reactions for the synthesis of iodoalkyl esters from cyclic ethers, carboxylic acids, and a halogen source. This method involves the dual cleavage of C-O bonds in the cyclic ether, offering a direct route to highly functionalized esters.

Table 1: Synthesis of this compound Esters

| Starting Material | Reagent | Product | Reference |

| This compound | Acyl Chloride, Pyridine | Tris-homoacyl cyclopentanetriol | nih.gov |

| Cyclic Ethers, Carboxylic Acids, NaI, TMSCF3 | Copper Catalyst | Iodoalkyl Ester |

Synthesis of Polyfunctionalized Cyclopentane Derivatives

The cyclopentane scaffold of this compound is a versatile platform for the synthesis of a wide array of polyfunctionalized derivatives. These derivatives are of significant interest as they can mimic the structures of natural products and serve as intermediates in the synthesis of complex molecules.

One notable approach involves the use of tributyltin hydride and azobisisobutyronitrile (AIBN) to mediate free-radical carbocyclization. This method has been used to create polyfunctionalized, enantiomerically pure cyclopentane derivatives from carbohydrate precursors in moderate yields and with good diastereoselectivity.

Another strategy employs the photochemical reaction of vinyl oxazolidinones with chromium carbene complexes to produce cyclobutanones. These intermediates then undergo diazomethane (B1218177) ring expansion to yield functionalized cyclopentenones, which serve as precursors for various cyclopentane derivatives. nih.gov

Construction of Aminocyclopentitols

Aminocyclopentitols, which are hydroxylated aminocyclopentanes, represent a critical class of compounds, many of which exhibit potent glycosidase inhibitory activity. The synthesis of these molecules often starts from readily available chiral precursors, such as carbohydrates, to ensure the desired stereochemistry in the final product.

A prominent synthetic strategy involves the free-radical cyclization of alkyne-tethered oxime ethers derived from carbohydrates. acs.org Treatment of these precursors with tributyltin hydride and triethylborane (B153662) induces a 5-exo-trig cyclization to form vinyltin-substituted aminocyclopentitols. acs.org Subsequent protodestannylation yields the final aminocyclitol with excellent diastereoselectivity. acs.org This method provides a powerful tool for accessing aminocyclitols that are analogs of the aminocyclopentitol moiety found in naturally occurring glycosidase inhibitors like trehazolin. acs.org

Table 2: Key Intermediates and Reagents in Aminocyclopentitol Synthesis

| Precursor | Key Reagent(s) | Intermediate/Product | Reference |

| Alkyne-tethered oxime ethers (from carbohydrates) | Tributyltin hydride, Triethylborane | Vinyltin-substituted aminocyclopentitols | acs.org |

| D-Ribonolactone | Multiple steps | (1S,2R,3S,4R)-4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol | researchgate.net |

| Vinyl oxazolidinones, Chromium carbene complexes | Diazomethane | Functionalized cyclopentenones | nih.gov |

Preparation of Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs, where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclobutane (B1203170) ring, are a major focus in the development of antiviral and anticancer agents. mdpi.com This structural modification imparts greater metabolic stability against enzymatic degradation. The synthesis of these analogs often involves the coupling of a functionalized cyclopentane derivative with a nucleobase.

One synthetic route to carbocyclic nucleoside analogs utilizes a 1,3-dipolar cycloaddition reaction between a cyclopentane-derived azide (B81097) and an alkyne to form a 1,2,3-triazole ring, which serves as a nucleobase mimic. For instance, an azide derivative of cyclopentane can be reacted with a suitable alkyne in the presence of a copper(I) catalyst to afford the carbocyclic 1,2,3-triazole derivative. nih.gov

Another common method is the Mitsunobu reaction, which allows for the alkylation of a nucleobase with a cyclopentanol (B49286) derivative. nih.gov This reaction proceeds with an inversion of configuration at the carbinol center of the cyclopentanol. For example, the Mitsunobu reaction has been used to synthesize carbocyclic imidazole analogs by coupling an N-Boc-L-histamine methyl ester with a cyclopentanol derivative. nih.gov

The synthesis of carbocyclic analogs of 3'-amino-3'-deoxyadenosine (B1194517) has been achieved by reacting diastereomers of diaminocyclopentanetriol with 4-amino-6-chloro-5-nitropyrimidine. oup.com

Table 3: Synthetic Approaches to Carbocyclic Nucleoside Analogs

| Cyclopentane Derivative | Nucleobase/Precursor | Coupling Method | Product Class | Reference |

| Cyclopentane azide | Alkyne | 1,3-Dipolar Cycloaddition (Cu(I) catalyzed) | Carbocyclic 1,2,3-triazole nucleosides | nih.gov |

| Cyclopentanol | N-Boc-L-histamine methyl ester | Mitsunobu Reaction | Carbocyclic imidazole nucleosides | nih.gov |

| Diaminocyclopentanetriol | 4-amino-6-chloro-5-nitropyrimidine | Nucleophilic Substitution | Carbocyclic 3'-amino-3'-deoxyadenosine analogs | oup.com |

Chemical Reactivity and Mechanistic Investigations of 1,2,3 Cyclopentanetriol

Oxidation and Reduction Pathways of the Polyol Moiety

The polyol moiety of 1,2,3-cyclopentanetriol is susceptible to both oxidation and reduction, leading to a variety of functionalized cyclopentane (B165970) derivatives. The specific products formed are highly dependent on the reagents and reaction conditions employed.

Oxidation: The hydroxyl groups of this compound can be oxidized to form different derivatives. Current time information in Bangalore, IN. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can be used. In an acidic medium, permanganate can lead to the cleavage of the glycol bond in vicinal diols, a reaction that has been studied in detail for various diols. rsc.org The reaction is first-order with respect to both the diol and permanganate, with permanganic acid postulated as the reactive oxidizing species. rsc.org For vicinal diols, an acyclic mechanism involving glycol bond fission is proposed. rsc.org The oxidation of this compound and its derivatives can yield hydroxylated derivatives or, under stronger conditions, lead to ring-opened products. Current time information in Bangalore, IN.researchgate.net For instance, the oxidation of 2-methylcyclopent-2-enone with osmium tetroxide (OsO₄) followed by reduction gives isomers of 2-methylcyclopentane-1,2,3-triol. orientjchem.org

Reduction: The reduction of this compound derivatives is also a key transformation. While the triol itself is fully reduced at the polyol moiety, derivatives such as ketones or aldehydes can be reduced back to the corresponding hydroxyl groups. A common reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). researchgate.net For example, the reduction of a keto diester of cyclopentane with sodium borohydride yields the corresponding hydroxy diester. The synthesis of this compound can also be achieved through the reduction of cyclopentane-1,2,3-tricarboxylic acid. ontosight.ai

The table below summarizes common oxidation and reduction reactions involving the this compound core.

| Reaction Type | Reagent(s) | Substrate Type | Product Type | Citation(s) |

| Oxidation | Potassium Permanganate (KMnO₄) | Polyol | Hydroxylated derivatives, Ring-opened products | rsc.org |

| Oxidation | Osmium Tetroxide (OsO₄) | Alkene | Vicinal Diol | orientjchem.org |

| Reduction | Sodium Borohydride (NaBH₄) | Ketone/Aldehyde | Alcohol | researchgate.net |

| Reduction | Not Specified | Carboxylic Acid | Alcohol | ontosight.ai |

Cyclization and Rearrangement Reactions Involving the Cyclopentane Ring

The cyclopentane ring of this compound and its derivatives can participate in various cyclization and rearrangement reactions, often driven by stereochemical factors and the introduction of specific functional groups.

Cyclization: Free-radical cyclization reactions are a powerful tool for constructing the cyclopentane ring system with controlled stereochemistry, leading to derivatives of this compound. acs.org These reactions often start from acyclic precursors, for example, using a sugar template to guide the stereochemical outcome of the cyclization. acs.org

Rearrangement: Acid-catalyzed isomerization and acyl group migration have been observed in acylated derivatives of this compound. nih.gov For instance, the acid-catalyzed isomerization of (1,2,3/0)-1,2-dipalmitoylcyclopentane-1,2,3-triol can be used to generate the syn-syn-1,3-diacyl-cyclopentane-1,2,3-triol. nih.gov This rearrangement is a key step in the synthesis of specific cyclopentanoid phosphatidic acid analogs. nih.gov

The following table outlines examples of cyclization and rearrangement reactions.

| Reaction Type | Key Transformation | Reagents/Conditions | Significance | Citation(s) |

| Rearrangement | Acyl group migration | Acid-catalyzed | Synthesis of specific stereoisomers of acylated cyclopentane-1,2,3-triol | nih.gov |

| Cyclization | Free-radical cyclization | Sugar template | Stereochemical control in the formation of this compound derivatives | acs.org |

Intermolecular Reactions and Functional Group Transformations

The hydroxyl groups of this compound are primary sites for a variety of intermolecular reactions and functional group transformations, enabling the synthesis of a wide range of derivatives.

Common reactions include the formation of esters and ethers. ontosight.ai For example, this compound can serve as a structural analog of glycerol (B35011) in the synthesis of conformationally restricted analogs of phosphatidylserine (B164497). nih.gov In these syntheses, the vicinal hydroxyl groups are acylated to form dipalmitates. nih.gov Another specific intermolecular reaction is diazometholysis, where the all-trans isomer of a phosphatidylserine analog was shown to react with diazomethane (B1218177) to yield the dimethyl ester of the corresponding cyclopentano-phosphatidic acid. nih.gov

Derivatives of this compound can also be synthesized from other cyclopentane precursors through a series of reactions including hydroxylation, amination, and methylthiolation.

The table below provides examples of intermolecular reactions and functional group transformations.

| Reaction Type | Reagent(s) | Functional Group Transformation | Product Class | Citation(s) |

| Esterification | Acylating agent | Hydroxyl to Ester | Acylated cyclopentane-1,2,3-triol | nih.govnih.gov |

| Reaction with Diazomethane | Diazomethane | Phosphatidic acid to Dimethyl ester | Esterified cyclopentane derivative | nih.gov |

| Various | Various | Hydroxylation, amination, methylthiolation | Functionalized cyclopentane derivatives |

Reaction Mechanism Elucidation via Kinetic and Stereochemical Studies

The stereochemistry of this compound is complex due to the presence of multiple chiral centers, making stereochemical studies crucial for understanding its reactivity. ontosight.ai The separation and identification of its various stereoisomers can be achieved through techniques such as chromatography and spectroscopy. ontosight.ai

The stereochemical outcome of reactions involving this compound is highly dependent on the configuration of the starting material. For example, in the synthesis of phosphatidylserine analogs, different diastereoisomeric cyclopentane-1,2,3-triols were used, leading to products with distinct optical rotations. nih.gov The stereochemistry of the cyclopentane ring was found to have a marginal effect on properties like infrared spectra and chromatographic mobility but was clearly distinguished by optical rotation values. nih.gov

Kinetic studies, while not extensively reported for this compound itself, have been performed on related polyols and provide insight into potential reaction mechanisms. For the oxidation of vicinal diols by acid permanganate, kinetic data supports a mechanism involving proton abstraction by water in the rate-determining step for vicinal diols, whereas other diols are oxidized via a hydride-transfer mechanism. rsc.org The solvent isotope effect (k(H₂O)/k(D₂O)) is a key parameter in these studies, with a value of 3.30 for ethane-1,2-diol, indicating a different mechanism compared to propane-1,3-diol (0.43). rsc.org Such studies are foundational for postulating detailed reaction pathways.

| Study Type | Focus | Key Findings | Implication for this compound | Citation(s) |

| Stereochemical | Synthesis of diastereomeric derivatives | Stereochemistry of the ring influences optical rotation. | Highlights the importance of stereoisomerism in product characterization. | nih.gov |

| Kinetic | Oxidation of vicinal diols by permanganate | Reaction is first-order in diol and permanganate; mechanism involves glycol bond fission. | Provides a model for understanding the oxidation mechanism of the vicinal diol moiety in this compound. | rsc.org |

| Stereochemical | Free-radical cyclization | Use of a sugar template allows for stereochemical control. | Demonstrates a method for the stereoselective synthesis of this compound derivatives. | acs.org |

Advanced Spectroscopic Characterization and Structural Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of cyclic compounds like 1,2,3-cyclopentanetriol. By analyzing the chemical shifts, coupling constants, and through-space interactions, the relative and absolute configurations of the hydroxyl groups can be established.

Detailed analysis of ¹H and ¹³C NMR spectra is fundamental to this process. The chemical shifts of the protons and carbons attached to the cyclopentane (B165970) ring are highly sensitive to their stereochemical environment. For instance, the orientation of the hydroxyl groups (axial or equatorial) significantly influences the shielding of nearby nuclei.

One-dimensional ¹H NMR spectra provide information on proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of these J-couplings, particularly vicinal couplings between protons on adjacent carbons, is dictated by the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, the relative stereochemistry of the substituents can be inferred.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous assignments. COSY spectra reveal which protons are coupled to each other, helping to trace the connectivity of the entire spin system. NOESY experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative stereochemistry of the hydroxyl groups. For example, a NOE between two protons on the same face of the cyclopentane ring can confirm their cis relationship.

In the case of polyhydroxylated cyclopentane derivatives, the stereochemical outcome of synthetic reactions can be monitored and the diastereomeric ratio quantified using ¹H NMR by integrating the signals of specific protons unique to each stereoisomer. For complex structures, derivatization of the hydroxyl groups can help in resolving overlapping signals and simplifying spectral analysis.

Table 1: Representative ¹H NMR Spectroscopic Data for a Polyhydroxylated Cyclopentane Derivative (Note: This table is a generalized representation and specific values will vary based on the exact derivative and solvent used.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.10 | m | - |

| H-2 | 3.95 | m | - |

| H-3 | 4.05 | m | - |

| H-4a | 1.80 | m | - |

| H-4b | 2.10 | m | - |

| H-5a | 1.75 | m | - |

| H-5b | 2.05 | m | - |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound.

For this compound, the molecular ion peak may be observed, although in some cases, particularly with electron ionization (EI), it can be weak or absent due to the facile loss of small neutral molecules. The fragmentation of the molecular ion provides a unique fingerprint that can be used for structural elucidation. Common fragmentation pathways for polyhydroxylated compounds like this compound involve the loss of water molecules (H₂O, mass loss of 18 amu) from the molecular ion.

The cleavage of carbon-carbon bonds within the cyclopentane ring also leads to characteristic fragment ions. For instance, the loss of a CH₂OH group or successive losses of C-C units can be observed. The fragmentation pattern is influenced by the stereochemistry of the hydroxyl groups, as different isomers can lead to the formation of different, more or less stable, fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule. For example, in a study of a polyhydroxylated cyclopentane β-amino acid derivative, the mass spectrum showed a peak corresponding to the (M+H)⁺ ion, confirming its molecular weight.

Table 2: Common Fragment Ions in the Mass Spectrum of a Polyhydroxylated Cyclopentane (Note: The m/z values are illustrative and depend on the specific structure and ionization method.)

| m/z Value | Possible Fragment Ion | Interpretation |

| M⁺ | [C₅H₁₀O₃]⁺ | Molecular Ion |

| M-18 | [C₅H₈O₂]⁺ | Loss of one water molecule |

| M-36 | [C₅H₆O]⁺ | Loss of two water molecules |

| M-31 | [C₄H₇O₃]⁺ | Loss of a •CH₂OH radical |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various C-C bond cleavages |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods provide valuable information about the functional groups present in this compound and can offer insights into its molecular structure and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must cause a change in the molecule's dipole moment. The IR spectrum of this compound is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2,3-cyclopentanetriol. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and to calculate the distribution of electron density and orbital energies. juniperpublishers.com These calculations reveal crucial information about the molecule's stability and reactivity.

The analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, provides insights into the electronic stability of the molecule. For instance, the energy gap between HOMO and LUMO is a key indicator of chemical reactivity and the ability of the molecule to participate in electronic transitions.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. nih.gov By simulating the atomic motions over time, MD can reveal the different spatial arrangements (conformers) that the molecule can adopt and the energetic barriers between them. nih.govaristas.com.ar This is particularly important for a flexible molecule like this compound, where its biological activity can be influenced by its three-dimensional shape.

Enhanced sampling techniques in MD simulations can be used to overcome energetic barriers and explore a wider range of conformations than what is accessible through standard simulations. nih.govnih.gov This comprehensive sampling is crucial for understanding how the molecule might interact with biological targets. nih.govbiorxiv.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry plays a significant role in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.com By calculating these shifts for different possible stereoisomers and conformers of this compound, a theoretical spectrum can be generated. nih.gov Comparing these predicted spectra with experimental data is a powerful method for structural elucidation and stereochemical assignment. researchgate.netmeihonglab.com

Quantum chemical approaches that incorporate geometry optimization have been shown to provide reliable predictions of coupling constants, which are essential for detailed structural analysis. researchgate.net The accuracy of these predictions is critical for distinguishing between different isomers and understanding the fine details of molecular structure in solution.

Molecular Docking Studies with Biological Macromolecules (focus on interaction modes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comrjraap.com In the context of this compound and its derivatives, docking studies are instrumental in understanding their potential interactions with biological macromolecules, such as proteins and enzymes. researchgate.netresearchgate.net

These studies can identify the specific binding site of the compound on the target protein and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.netfrontiersin.org For example, a study involving this compound and the Penicillin-binding protein 1a revealed specific interactions that contribute to its binding affinity. researchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. researchgate.netnih.gov

Table 1: Example of Molecular Docking Results for this compound

| Target Protein | Ligand | Docking Score (kcal/mol) | Interacting Residues |

| Penicillin binding protein 1a | This compound | -7.263 | Not specified |

| MAGE-A protein | This compound | -3.6 | Not specified |

This table is for illustrative purposes and the data is based on published research. The specific interacting residues were not detailed in the cited source for this compound. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.govresearchgate.net

These descriptors can be constitutional, topological, geometrical, or electronic in nature and are calculated for each molecule in the dataset. nih.gov By identifying the descriptors that are most correlated with the biological activity, a mathematical model can be built. nih.govresearchgate.net This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the structural optimization process to design more potent compounds. nih.govuni-regensburg.de

For instance, a 3D-QSAR study might use methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) to build a model. nih.gov Such models can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, or hydrophobicity would be favorable or unfavorable for activity, offering a roadmap for designing new analogs. nih.gov

Applications of 1,2,3 Cyclopentanetriol in Specialized Organic Chemistry and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

The defined stereochemistry of 1,2,3-cyclopentanetriol isomers makes them valuable chiral building blocks in the asymmetric synthesis of complex organic molecules. Chemists can leverage the existing stereocenters of the triol to introduce new chiral centers with high selectivity, a crucial strategy in the synthesis of pharmaceuticals and biologically active natural products.

One significant application is in the synthesis of phospholipid analogues. For instance, derivatives of this compound have been used to create analogues of phosphatidylcholine. google.com In these syntheses, the cyclopentanetriol backbone serves as a conformationally restricted substitute for the flexible glycerol (B35011) unit found in natural phospholipids. google.com This allows for the creation of unique molecular structures for biological evaluation.

A prominent example of its use in pharmaceutical synthesis is as a precursor for a key chiral intermediate of Ticagrelor, an antiplatelet medication. sigmaaldrich.com A protected derivative of this compound, specifically Carbamic acid, N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-, phenylmethyl ester, serves as a crucial chiral building block. sigmaaldrich.com The synthesis relies on stereoselective reactions to build the complex, all-cis carbocyclic core of the drug, demonstrating the triol's importance in constructing advanced pharmaceutical compounds. sigmaaldrich.com Furthermore, derivatives such as (1S,2R,3S,4R)-4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol have been synthesized from starting materials like D-ribonolactone, highlighting the role of these structures as versatile chiral intermediates. google.com

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives This table is interactive. Click on the headers to sort.

| Precursor Class | Synthesized Molecule/Analogue | Field of Application | Research Finding |

|---|---|---|---|

| Cyclopentanetriol Derivatives | Phosphatidylcholine Analogues | Lipid Enzymology | Used as a constrained glycerol backbone substitute for mechanistic studies. google.com |

| Protected Aminocyclopentanetriol | Ticagrelor Intermediate | Pharmaceutical | Serves as a key chiral building block for an antiplatelet drug. sigmaaldrich.com |

| Functionalized Cyclopentanetriol | Polyfunctionalized Cyclohexanes | Organic Synthesis | Demonstrates utility as a versatile chiral building block for complex carbocycles. |

| Aminocyclopentanetriol | (1S,2R,3S,4R)-4-amino-2,3-O-isopropylidene-1,2,3-cyclopentanetriol | Synthetic Chemistry | Synthesized from D-ribonolactone, serving as a valuable chiral intermediate. google.com |

Development of Conformationally Constrained Scaffolds

The inherent rigidity of the five-membered ring of this compound is a key feature exploited in the design of conformationally constrained molecular scaffolds. Unlike linear molecules that can adopt numerous conformations, the cyclopentane (B165970) ring limits the spatial arrangement of substituents, which is highly desirable in medicinal chemistry and chemical biology for designing molecules with high specificity for biological targets.

These rigid scaffolds are particularly useful in peptidomimetics, where they can mimic the secondary structures of peptides, such as turns or loops. rsc.org Cyclopentane-based β-amino acids, for example, are attractive building blocks because the peptides they form exhibit specific and predictable folding properties. rsc.org This structural pre-organization can lead to enhanced biological stability and activity compared to their more flexible, natural counterparts. rsc.org

The development of phosphatidylcholine analogues based on a cyclopentanetriol backbone is a prime example of using conformational constraint to probe biological systems. google.com By replacing the acyclic glycerol backbone with the rigid cyclopentane ring, the resulting phospholipid analogue is locked into a narrow range of conformations. google.com This allows researchers to investigate how the conformation of a substrate affects its interaction with enzymes like phospholipase A2. google.com Such constrained scaffolds help to decouple the effects of substrate conformation from other factors in enzyme kinetics. google.com

Precursor in Cyclic Polymer and Polyester Synthesis

In principle, the structure of this compound, with its three hydroxyl groups, makes it a suitable monomer for the synthesis of polyesters and other polymers through polycondensation reactions. savemyexams.com Condensation polymerization typically involves the reaction between monomers containing at least two functional groups, leading to the formation of a larger polymer and the elimination of a small molecule, such as water. savemyexams.com A tri-functional monomer like this compound can act as a cross-linking agent, introducing branches into the polymer structure and potentially leading to the formation of thermoset resins or complex three-dimensional networks.

When reacting with a dicarboxylic acid, the three hydroxyl groups of this compound offer multiple sites for ester bond formation. savemyexams.com This functionality is noted in patents, which list this compound among numerous other polyols as a potential precursor for creating polyethercyclic polyols or other polyesters. google.comgoogleapis.com These documents suggest its utility in reactions where monomeric units with at least three hydroxyl groups are required for the polycondensation process. googleapis.com

However, while chemically feasible and acknowledged in patent literature, the use of this compound as a primary precursor in the large-scale synthesis of specific cyclic polymers or polyesters is not extensively detailed in peer-reviewed academic literature. The main focus remains on more conventional diols and dicarboxylic acids for linear polyesters or specialized monomers for controlled ring-opening polymerizations. whiterose.ac.ukgoogle.com

Probes for Investigating Enzyme-Substrate Interactions (mechanistic studies)

The conformationally defined structure of this compound derivatives makes them excellent molecular probes for studying the mechanisms of enzyme action. googleapis.com By restricting the conformational freedom of a substrate analogue, researchers can gain insight into the specific geometry required for binding and catalysis within an enzyme's active site. google.com

A key example is the use of a cyclopentanoid analogue of phosphatidylcholine to study phospholipase A2. google.com Researchers found that while the monomeric form of this constrained analogue was a substrate for the enzyme, its rate of hydrolysis was not enhanced upon aggregation into micelles. google.com This was in stark contrast to its unconstrained, natural counterpart. google.com This finding provided a means to assess the contribution of substrate conformational changes to the catalytic action of phospholipase A2, suggesting that the enzyme requires a substrate that can alter its conformation upon aggregation for full activity. google.com

Furthermore, related polyhydroxylated cyclopentane derivatives, such as aminocyclopentitols, have been identified as potent inhibitors of glycosidase enzymes. rsc.org Some N-substituted 5-amino-1-hydroxymethyl-cyclopentanetriols have been shown to act as pharmacological chaperones for a mutant human lysosomal β-galactosidase associated with GM1-gangliosidosis. google.com These molecules can bind to the misfolded enzyme and promote its correct folding and transport, thereby restoring partial enzyme activity. google.com The rigid scaffold of the cyclopentane ring is crucial for presenting the necessary functional groups in the correct orientation to interact specifically with the enzyme's active site or allosteric sites, making these compounds valuable tools for mechanistic studies and potential therapeutic leads. google.com

Table 2: Research Findings on this compound Derivatives as Enzymatic Probes This table is interactive. Click on the headers to sort.

| Enzyme Studied | Derivative Type | Research Focus | Key Finding |

|---|---|---|---|

| Phospholipase A2 | Phosphatidylcholine Analogue | Mechanistic Probe | The constrained scaffold revealed that substrate conformational changes upon aggregation are critical for enzymatic activation. google.com |

| β-D-Galactosidases | Aminocyclopentitols | Enzyme Inhibition | Polyhydroxylated aminocyclopentanes are potent inhibitors of these enzymes. rsc.orggoogle.com |

| Human Lysosomal β-Galactosidase (mutant) | N-Substituted Aminocyclopentanetriols | Pharmacological Chaperone | The rigid scaffold allows the molecule to act as a chaperone, restoring function to a misfolded enzyme. google.com |

Natural Occurrence, Isolation, and Biosynthesis Research

Identification and Phytochemical Profiling in Botanical Extracts

The compound 1,2,3-Cyclopentanetriol has been identified as a phytochemical constituent in various botanical extracts, notably in Moringa oleifera and Dichrostachys cinerea.

In studies involving Moringa oleifera, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has consistently detected this compound in leaf extracts. For instance, a GC-MS analysis of a methanolic leaf extract of Moringa oleifera identified this compound as a major bioactive compound. pharmacyjournal.infopharmacyjournal.info Another study on the ethanolic extract of Moringa oleifera leaves also revealed the presence of this compound, although its relative abundance can vary. researchgate.netscribd.com For example, one analysis reported its peak area percentage at 1.68% ijcmas.com, while another documented it at 1.63%. researchgate.net

Similarly, phytochemical screening of Dichrostachys cinerea has confirmed the presence of this compound. A GC-MS analysis of an ethanolic leaf extract of Dichrostachys cinerea identified this compound as a significant constituent, with a reported abundance of 10.18%. researchgate.net The presence of this compound is part of the broader phytochemical profile of the plant, which also includes other compounds like glycerin and various organic acids. researchgate.net The traditional uses of Dichrostachys cinerea in treating a range of ailments have prompted detailed investigations into its chemical makeup. ijpsjournal.comnih.govajaronline.comwjarr.com

Table 1: Identification of this compound in Botanical Extracts

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Relative Abundance (%) | Reference |

|---|---|---|---|---|---|

| Moringa oleifera | Leaf | Methanol (B129727) | GC-MS | 1.68 | ijcmas.com |

| Moringa oleifera | Leaf | Ethanol | GC-MS | 1.63 | researchgate.net |

Detection in Fungal Extracts

This compound has also been detected in fungal extracts, particularly from the widely consumed oyster mushroom, Pleurotus ostreatus. nih.govnih.gov GC-MS analysis of extracts from P. ostreatus has identified 1,2,4-cyclopentanetriol, a stereoisomer of this compound, as a minor component with a relative abundance of 2.33%. nih.govfrontiersin.org The presence of such compounds contributes to the complex chemical profile of these mushrooms, which are known for their nutritional and potential medicinal properties. asianjournalofmycology.orgmycosphere.orgupm.edu.my

In a broader context, the interaction of fungi with other organisms can influence their metabolic profile. For example, in a study on the tripartite interaction of Streptomyces rochei with sorghum grain mold pathogens, 1,2,4-cyclopentanetriol was among the volatile organic compounds produced by Streptomyces. frontiersin.org

Methodologies for Extraction and Chromatographic Isolation

The extraction and isolation of this compound from natural sources primarily involve solvent extraction followed by chromatographic techniques.

For botanical sources like Moringa oleifera and Dichrostachys cinerea, the initial step is typically the preparation of a crude extract using solvents such as methanol or ethanol. researchgate.netijcmas.comresearchgate.net The maceration process is a common method for this purpose. researchgate.net Following extraction, the crude extract is often concentrated using a rotary evaporator. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal analytical technique used for the identification and quantification of this compound in these extracts. researchgate.netijcmas.comresearchgate.net In a typical GC-MS analysis, the instrument is set to an initial temperature, which is then gradually increased to separate the various components of the extract based on their boiling points and affinity for the chromatographic column. researchgate.netijcmas.com The mass spectrometer then fragments the eluted compounds and generates a mass spectrum, which serves as a chemical fingerprint for identification by comparing it to spectral libraries like the National Institute of Standard and Technology (NIST). ijcmas.com

In the context of fungal extracts, such as from Pleurotus ostreatus, aqueous extraction methods have also been employed, followed by GC-MS analysis to identify the volatile compounds. frontiersin.org

Putative Biosynthetic Pathways and Metabolic Roles in Natural Systems

The precise biosynthetic pathway of this compound in many organisms is not yet fully elucidated. However, research into the biosynthesis of structurally related compounds in fungi offers potential insights. For instance, the biosynthesis of certain fungal secondary metabolites involves complex enzymatic reactions, including those catalyzed by polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and various tailoring enzymes like dehydrogenases and monooxygenases. nih.govmdpi.com

It has been proposed that cyclopentane (B165970) moieties in some natural products may arise from the oxidative dearomatization and ring contraction of aromatic precursors. nih.gov For example, the biosynthesis of the fungal metabolite funiculosin, which contains an all-cis cyclopentanetetraol moiety, is thought to proceed through such a pathway. nih.gov While not directly the pathway for this compound, this suggests a possible route from a six-membered ring precursor.

The metabolic role of this compound in plants and fungi is likely diverse. In plants, it may be involved in defense mechanisms or act as a signaling molecule. The upregulation of certain metabolites, including those related to antioxidant pathways, has been observed in plants symbiotic with endophytic fungi, suggesting a role in stress response. mdpi.com In fungi, secondary metabolites often play roles in competition with other microorganisms or in interactions with host organisms. mdpi.comnih.govfrontiersin.org The presence of this compound and its isomers in various organisms points to its potential involvement in fundamental biological processes.

Emerging Research Directions and Future Perspectives for 1,2,3 Cyclopentanetriol

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 1,2,3-cyclopentanetriol and its derivatives is increasingly geared towards sustainability, prioritizing the use of renewable feedstocks and environmentally benign processes. A significant research thrust involves the utilization of carbohydrates, abundant and renewable biomolecules, as chiral starting materials.

Key Sustainable Synthetic Approaches:

| Starting Material | Synthetic Strategy | Key Features |

| Carbohydrates (e.g., D-ribonolactone, D-mannose) | Free-radical cyclization | Utilizes renewable feedstocks to create enantiomerically pure aminocyclopentanetriol derivatives. researchgate.netacs.orgacs.orgacs.orgresearchgate.net |

| Phenylalanine | Enzymatic cascade | Biosynthetic route involving a five-enzyme cascade to produce an all-cis cyclopentanetetraol moiety, showcasing nature's synthetic efficiency. nih.gov |

| Corrugated Cardboard | Pyrolysis | Valorization of a waste stream to produce bio-oil containing this compound, offering a circular economy approach. uidaho.edu |

| Cyclopentene (B43876) | Diol/Triol synthesis | Methods are being developed for the direct hydroxylation of cyclopentene derivatives to form diols and triols. researchgate.net |

Researchers have successfully synthesized derivatives of (1,2,3,4)-4-amino-1,2,3-cyclopentanetriol in enantiomerically pure form through the free-radical cyclization of functionalized carbohydrate intermediates. researchgate.net This approach leverages the inherent chirality of sugars to build complex carbocyclic structures. Similarly, syntheses starting from D-ribonolactone have yielded aminocyclopentanetriol derivatives in multiple steps. researchgate.net

Looking forward, the biosynthesis of related structures, such as the all-cis cyclopentanetetraol moiety found in the antifungal agents AS2077715 and funiculosin, offers a blueprint for future bio-based production. nih.gov This complex transformation is accomplished by a cascade of five enzymes, demonstrating a highly regio- and stereoselective route from a simple aromatic precursor derived from phenylalanine. nih.gov The elucidation of such biosynthetic pathways could pave the way for engineered microbial systems for the sustainable production of this compound and its analogues. Another innovative and sustainable source is the pyrolysis of waste biomass like corrugated cardboard, which has been shown to yield this compound as a component of the resulting bio-oil. uidaho.edu

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound make it a promising candidate for applications in supramolecular chemistry and nanotechnology, fields that rely on precise molecular assembly and nanoscale engineering.

The three hydroxyl groups on the cyclopentane (B165970) ring are capable of forming multiple hydrogen bonds. This capacity for establishing defined, non-covalent interactions is the cornerstone of supramolecular chemistry, suggesting that this compound could serve as a versatile building block, or "tecton," for the construction of larger, ordered assemblies like liquid crystals, organogels, or molecular networks. nih.gov The defined stereochemistry of the triol isomers allows for precise control over the directionality of these hydrogen bonds, which is critical for programming self-assembly processes. nih.gov

In the realm of nanotechnology, polyhydroxylated compounds are known to be effective stabilizing and reducing agents in the synthesis of metallic nanoparticles. Research on the myco-synthesis of selenium nanoparticles using mushroom extract identified 1,2,4-cyclopentanetriol (a constitutional isomer of this compound) as one of the bioactive compounds present. frontiersin.orgnih.govtandfonline.com This suggests a potential role for cyclopentanetriols in "green" nanoparticle synthesis, where they can cap the nanoparticle surface, preventing aggregation and providing biocompatibility. nih.govdovepress.com Future research is anticipated to explore the use of this compound isomers to control the size, shape, and surface functionality of nanoparticles for applications in catalysis, sensing, and biomedicine. nih.govmdpi.com The ability to functionalize the nanoparticle surface with these molecules could enable their integration into more complex, self-assembled nanostructures. univ-rennes.fr

Advanced Mechanistic Studies of Polyol Transformations

While synthetic routes to this compound and its derivatives are expanding, a deep mechanistic understanding of the underlying chemical transformations often lags. The conformational flexibility of the cyclopentane ring combined with the electronic effects of the three hydroxyl groups leads to complex reaction pathways that are not always predictable.

For instance, in the intramolecular reductive cyclization reactions used to produce aminocyclitols, detailed mechanistic studies are often not performed. core.ac.uk The development of advanced in-situ monitoring techniques could provide critical insights into reaction kinetics, the formation of transient intermediates, and the influence of catalysts and reaction conditions on stereochemical outcomes.

The proposed mechanism for the biosynthesis of the all-cis cyclopentanetetraol core of funiculosin highlights the intricacy of polyol transformations in nature. nih.gov This pathway involves a sophisticated enzymatic cascade featuring a multifunctional monooxygenase and a repurposed methyltransferase that orchestrate dearomatization, stereoselective ring contraction, and redox transformations. nih.gov Studying these enzymatic mechanisms can provide valuable bio-inspiration for designing new synthetic catalysts and reactions. Future research efforts will likely focus on computational modeling and experimental studies to elucidate the mechanisms of key reactions, such as the stereoselective reduction of cyclopentanone (B42830) precursors and the ring-opening of epoxide intermediates, to enable more rational and efficient syntheses. researchgate.net

Discovery of New Derivatization Chemistries and Applications

A significant area of future research lies in the chemical modification, or derivatization, of the this compound core to generate novel molecules with specific functions, particularly for biological and medicinal applications. The three hydroxyl groups serve as versatile handles for a wide range of chemical transformations.

Examples of Derivatization and Potential Applications:

| Derivatization Reaction | Reagents | Product Class | Potential Application |

| Substitution/Amination | Various | Aminocyclopentitols | Glycosidase inhibitors, antiviral agents. acs.orgresearchgate.net |

| Phosphorylation & Condensation | Dipalmitoylcyclopentanetriol phosphate, Choline tosylate | Phosphatidylcholine (Lecithin) analogues | Probes for studying enzyme-lipid interactions. researchgate.net |

| Oxidation | KMnO₄, CrO₃ | Cyclopentanone or carboxylic acid derivatives | Synthetic intermediates. |

| Reduction | LiAlH₄ | Cyclopentane derivatives with fewer hydroxyls | Scaffolds with reduced polarity. |

| Alkylation | Phosphonamide reagents | Alkyl phosphonamides | Biologically active molecules, MMP inhibitors. beilstein-journals.org |

One of the most promising applications is in the synthesis of aminocyclopentitols, which are carbocyclic analogues of aminosugars. These compounds are of great interest as they can act as potent inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including viral infections and metabolic disorders. acs.org The synthesis of aminocyclopentitol 24, an analogue of the aminocyclopentitol moiety of the powerful trehalase inhibitor trehazolin, has been described starting from carbohydrate precursors. acs.org

Furthermore, diastereoisomeric 1,2,3-cyclopentanetriols have been used to synthesize conformationally restricted analogues of phosphatidylcholine. researchgate.net These molecules serve as valuable tools to probe the structural requirements of enzymes that interact with lipids, such as phospholipase A2. By systematically varying the stereochemistry of the triol backbone, researchers can gain insight into how enzyme activity is affected by the precise spatial arrangement of functional groups. researchgate.net The development of new derivatization reagents and methodologies will continue to be a key driver of innovation, expanding the chemical space accessible from the this compound scaffold and unlocking new applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the primary natural sources of 1,2,3-Cyclopentanetriol, and how can it be isolated for experimental use?

- This compound has been identified in the ethanolic leaf extract of Dichrostachys cinera via GC-MS analysis, constituting 10.18% of the extract . To isolate it:

Use maceration or Soxhlet extraction with ethanol due to its polarity range compatibility.

Perform column chromatography (e.g., silica gel) with gradient elution (polar to nonpolar solvents) to separate the triol from co-extracted compounds like glycerin and phytol.

Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

- Key methodological considerations : Ethanol’s broad polarity range ensures extraction of diverse compounds, but optimization of chromatographic conditions is critical to resolve stereoisomers .

Q. How can the stereoisomers of this compound be synthesized and characterized?

- The cyclopentanetriol backbone contains three chiral centers, enabling eight possible stereoisomers (four enantiomeric pairs) . Synthesis strategies include:

- Biocatalytic routes : Use ketoreductases or epoxide hydrolases to achieve enantioselective hydroxylation.

- Chemical synthesis : Start with cyclopentene derivatives, perform epoxidation, and sequential dihydroxylation with OsO₄ or Sharpless asymmetric conditions.

- Characterization :

Use chiral HPLC (e.g., Chiralpak® columns) to resolve enantiomers.

Assign configurations via NOESY NMR or X-ray crystallography.

- Note : Stereochemical purity impacts biological activity; incomplete resolution may lead to contradictory bioassay results .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Discrepancies in antibacterial or antioxidant activity may arise from:

- Stereoisomeric impurities : Ensure stereochemical homogeneity using chiral separation techniques .

- Synergistic effects : Test the compound in isolation vs. crude extract to rule out matrix effects (e.g., D. cinera extract contains co-active compounds like 8,11,14-eicosatrienoic acid) .

- Methodology :

Perform dose-response assays (MIC/MBC for antibacterial activity; DPPH/ABTS for antioxidant capacity).

Use triplicate experiments with standard deviation analysis to ensure reproducibility .

Cross-validate results via orthogonal assays (e.g., fluorescence-based ROS detection for antioxidants).

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Steps :

Docking studies : Use software like AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase) or antioxidant targets (e.g., Keap1-Nrf2 pathway).

MD simulations : Assess binding stability over 100+ ns trajectories (AMBER/CHARMM force fields).

QSAR analysis : Correlate stereochemical features (e.g., hydroxyl group spatial arrangement) with activity.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values. Inconsistent results may indicate unmodeled solvent effects or protein flexibility .

Q. Can this compound be functionalized via click chemistry for targeted drug delivery systems?

- Strategy :

Alkyne derivatization : Introduce terminal alkynes to hydroxyl groups via esterification or etherification.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : React with azide-containing targeting moieties (e.g., folate or peptide ligands) to form 1,4-triazole linkages .

- Optimization :

- Use polar solvents (e.g., DMF/H₂O) to maintain solubility.

- Monitor regioselectivity via ¹H NMR (triazole protons resonate at δ 7.5–8.5 ppm).

Methodological Best Practices

- Reproducibility : Document synthesis protocols, chromatographic conditions, and statistical parameters (e.g., p-values, n-values) in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

- Data presentation : Use tables to compare stereoisomer bioactivity (e.g., IC₅₀ ± SD) and figures to illustrate docking poses or synthetic pathways .

- Ethical reporting : Disclose conflicts (e.g., funding sources) and cite primary literature over commercial databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.